molecular formula C26H26FN3O2S B7731033 MFCD02979302

MFCD02979302

Cat. No.: B7731033
M. Wt: 463.6 g/mol
InChI Key: IASICLHHOCMFAK-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02979302 is a chemical compound with unique properties and applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of MFCD02979302 involves several synthetic routes and reaction conditions. These methods typically include the use of specific reagents and catalysts to achieve the desired chemical structure. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced technologies and equipment to control the reaction environment and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: MFCD02979302 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s outcome and efficiency.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can have different chemical and physical properties, making them suitable for various applications.

Scientific Research Applications

MFCD02979302 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various reactions and as a building block for synthesizing more complex molecules. In biology, this compound is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential and as a lead compound for drug development. In industry, this compound is used in the production of materials with specific properties and functions.

Mechanism of Action

The mechanism of action of MFCD02979302 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules. Understanding the mechanism of action is crucial for developing new applications and optimizing the compound’s performance.

Comparison with Similar Compounds

MFCD02979302 can be compared with other similar compounds to highlight its uniqueness and advantages. Similar compounds may have similar chemical structures or properties, but this compound may offer specific benefits in terms of reactivity, stability, or biological activity. Some similar compounds include those with analogous functional groups or similar molecular frameworks.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals. Further studies and developments are expected to expand its applications and enhance its utility in different fields.

Properties

IUPAC Name

(E)-2-cyano-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hexoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3O2S/c1-2-3-4-5-14-32-23-12-8-19(9-13-23)15-21(17-28)25(31)30-26-29-18-24(33-26)16-20-6-10-22(27)11-7-20/h6-13,15,18H,2-5,14,16H2,1H3,(H,29,30,31)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASICLHHOCMFAK-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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